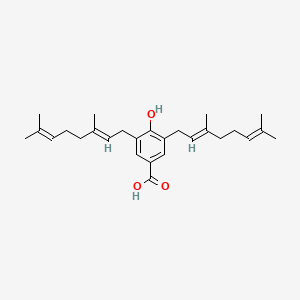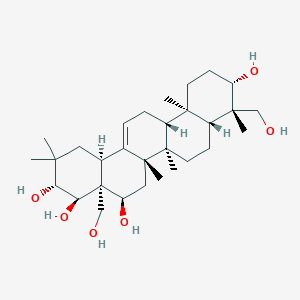
Protoescigenine
Vue d'ensemble
Description
Applications De Recherche Scientifique
La protoescigénine a une large gamme d'applications en recherche scientifique :
Biologie : Elle est étudiée pour ses activités biologiques, y compris son potentiel en tant qu'immunoadjuvant.
Industrie : Elle est utilisée dans le développement de préparations pharmaceutiques et d'autres applications industrielles.
5. Mécanisme d'Action
La protoescigénine exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. Elle induit la synthèse du cholestérol dans les cellules endothéliales, ce qui conduit à des changements dans le fonctionnement cellulaire et à une réduction des réponses aux stimuli inflammatoires . Cela comprend l'inhibition de la transduction du signal NFκB et la diminution de l'expression des protéines effectrices induites par le TNF-α .
Mécanisme D'action
Target of Action
Protoescigenin is the main aglycone of a saponin mixture known as escin, which is derived from the horse chestnut . It is used as a substrate for exploratory chemistry towards selective protection . .
Mode of Action
The mode of action of Protoescigenin involves its use as a substrate for exploratory chemistry. This process includes selective protection, followed by propargyl ether formation and subsequent condensation with azido-monosaccharides . This results in the formation of novel triazole linked conjugates of the triterpene .
Biochemical Pathways
It is known that the compound is involved in the formation of novel triazole linked conjugates of the triterpene . This suggests that Protoescigenin may influence pathways related to the metabolism and function of triterpenes.
Result of Action
The result of Protoescigenin’s action is the formation of novel triazole linked conjugates of the triterpene
Action Environment
It is known that protoescigenin is derived from the horse chestnut, suggesting that its natural environment could potentially influence its properties .
Analyse Biochimique
Biochemical Properties
Protoescigenin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the hydrolysis of saponins, leading to the formation of various bioactive compounds. Protoescigenin also interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
Protoescigenin has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, protoescigenin has been found to enhance the expression of genes involved in anti-inflammatory responses, thereby reducing inflammation in affected tissues. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of protoescigenin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Protoescigenin binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This leads to the activation or inhibition of various enzymes, ultimately resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of protoescigenin have been observed to change over time. Protoescigenin exhibits stability under controlled conditions, but it can degrade over time when exposed to certain environmental factors. Long-term studies have shown that protoescigenin can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .
Dosage Effects in Animal Models
The effects of protoescigenin vary with different dosages in animal models. At low doses, protoescigenin has been found to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, protoescigenin can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic applications .
Metabolic Pathways
Protoescigenin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive metabolites. These metabolic pathways include the hydrolysis of saponins and the subsequent formation of triterpenoid aglycones. Protoescigenin also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Protoescigenin is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biological effects. Protoescigenin’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of protoescigenin is crucial for its activity and function. Protoescigenin is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for its interactions with cellular components and the execution of its biological functions .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La protoescigénine peut être préparée par un processus chimique en deux étapes impliquant la dégradation contrôlée de l'escine. Ce processus produit un mélange de sapogénines oléan-12-ène, à partir duquel la protoescigénine est isolée et purifiée . Le principal composant du mélange est isolé sous la forme de son monohydrate correspondant sans recourir à des méthodes chromatographiques .
Méthodes de production industrielle : Dans un cadre industriel, la protoescigénine est produite par hydrolyse de l'escine en conditions acides et basiques. Ce processus enrichit le mélange brut de sapogénines en protoescigénine, qui est ensuite isolée et purifiée .
Analyse Des Réactions Chimiques
Types de réactions : La protoescigénine subit diverses réactions chimiques, notamment :
Oxydation : La protoescigénine peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la protoescigénine.
Substitution : La protoescigénine peut subir des réactions de substitution pour former de nouveaux composés.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la protoescigénine, tels que son diacétonide et ses conjugués liés au triazole .
Comparaison Avec Des Composés Similaires
La protoescigénine est unique parmi les composés triterpénoïdes en raison de sa structure spécifique et de ses activités biologiques. Les composés similaires comprennent :
- Barringtogénol C
- Barringtogénol D
- Escigénine
Ces composés partagent des similitudes structurales avec la protoescigénine mais diffèrent dans leurs activités biologiques spécifiques et leurs potentiels thérapeutiques .
Propriétés
IUPAC Name |
(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24-,26-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLHZZPVLQJKG-JAGYOTNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20853-07-0 | |
| Record name | Protoescigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROTOESCIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1E3059EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



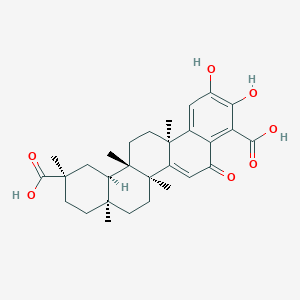

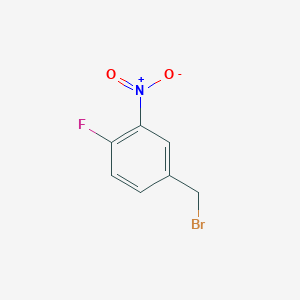
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)
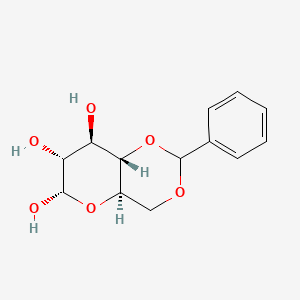
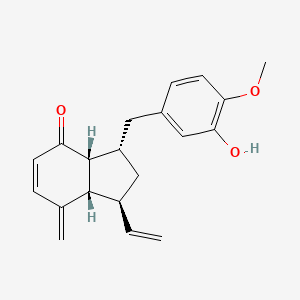
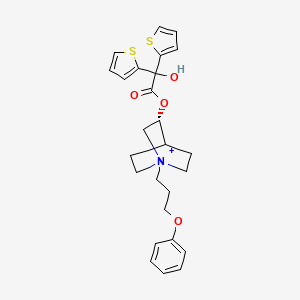
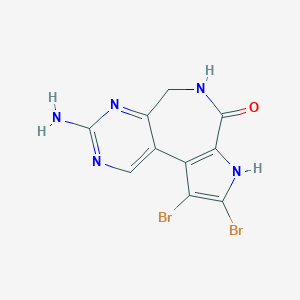
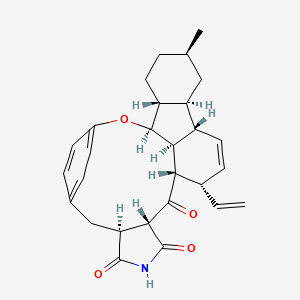
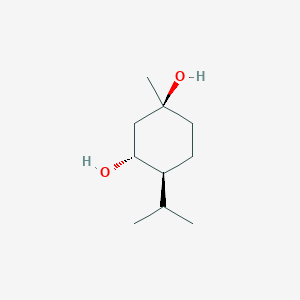
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)
![(1S,9S)-6,11,12-trihydroxy-3-(hydroxymethyl)-5,13-dimethoxy-1,9-dimethyl-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaen-16-one](/img/structure/B1254276.png)
